molecular formula C32H40Br2N4 B2943969 MN58b CAS No. 203192-01-2

MN58b

Cat. No. B2943969
CAS RN: 203192-01-2
M. Wt: 640.508
InChI Key: YLHINOUDZGYMNO-UHFFFAOYSA-L
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Description

MN58b is a selective choline kinase α (CHKα) inhibitor . It inhibits the synthesis of phosphocholine, which results in the reduction of cell growth through the induction of apoptosis . It also has antitumoral activity .


Chemical Reactions Analysis

MN58b inhibits the synthesis of phosphocholine . In vitro, a decrease in phosphocholine and total choline levels was observed in both cell lines after MN58b treatment .

Scientific Research Applications

Mechanism of Action

MN58b is a novel anticancer drug that has been shown to have potent effects in various studies . This article will delve into the mechanism of action of MN58b, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.

Target of Action

MN58b is a selective inhibitor of choline kinase α (CHKα) . Choline kinase is an enzyme that phosphorylates choline into phosphocholine . This enzyme plays a crucial role in the Kennedy pathway for the biosynthesis of phosphatidylcholine, a major phospholipid constituent in biomembranes .

Mode of Action

MN58b interacts with its target, CHKα, resulting in the inhibition of phosphocholine synthesis . This interaction disrupts the normal function of the enzyme, leading to a decrease in phosphocholine and total choline levels . The inhibition of CHKα by MN58b results in altered phospholipid metabolism both in cultured tumor cells and in vivo .

Biochemical Pathways

The primary biochemical pathway affected by MN58b is the Kennedy pathway, specifically the step where choline is phosphorylated into phosphocholine . This disruption affects the production of phosphatidylcholine, a major component of biomembranes, and serves as a reservoir for lipid second messengers .

Result of Action

The inhibition of CHKα by MN58b leads to a decrease in phosphocholine and total choline levels . This results in altered phospholipid metabolism, which can be observed both in vitro and in vivo . Moreover, MN58b has been shown to reduce cell growth through the induction of apoptosis, demonstrating its antitumoral activity .

Action Environment

The effectiveness of MN58b can vary at the cellular level . For instance, cells treated with MN58b were found to be more sensitive to a phosphate-induced autolysis compared to untreated cells . Additionally, MN58b distorted the cell wall, a result consistent with the apparent teichoic acid changes . These findings suggest that the cellular environment and potentially other environmental factors may influence the action, efficacy, and stability of MN58b.

Safety and Hazards

During combustion, MN58b may emit irritant fumes . Firefighters are advised to wear self-contained breathing apparatus and protective clothing .

Future Directions

The combination of MN58b with other chemotherapeutic agents is active in PDAC therapy . A proper combination of specific inhibitors of the NSCLC prognostic factor ChoKα and platinum-based conventional chemotherapy might constitute a new, efficient treatment approach for NSCLC patients . This novel approach may help reduce the toxicity profile associated with cisplatin .

properties

IUPAC Name

1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4.2BrH/c1-33(2)31-17-21-35(22-18-31)25-29-13-9-27(10-14-29)7-5-6-8-28-11-15-30(16-12-28)26-36-23-19-32(20-24-36)34(3)4;;/h9-24H,5-8,25-26H2,1-4H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHINOUDZGYMNO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide

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